molecular formula C9H10N4O B2760553 N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide CAS No. 722470-24-8

N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide

Cat. No.: B2760553
CAS No.: 722470-24-8
M. Wt: 190.206
InChI Key: BCDGMIKRUDBMCX-UHFFFAOYSA-N
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Description

N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their stability and versatility in various chemical reactions. This compound has a molecular formula of C9H10N4O and a molecular weight of 190.2 g/mol .

Scientific Research Applications

N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its stability and reactivity.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems . Such diverse non-covalent interactions endow benzotriazole derivatives with a broad spectrum of biological properties .

Safety and Hazards

Benzotriazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzotriazole and its derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . In addition, benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . Therefore, the future research directions could focus on exploring these properties further and developing new applications for benzotriazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide typically involves the reaction of 1H-1,2,3-benzotriazole with dimethylamine and a carboxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the temperature maintained between 0°C and 80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, while substitution reactions can produce a variety of substituted benzotriazoles .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole: A parent compound with similar stability and reactivity.

    5,6-Dimethyl-1,2,3-benzotriazole: Another derivative with additional methyl groups, affecting its chemical properties.

    N-methyl-1H-1,2,3-benzotriazole-5-carboxamide: A closely related compound with a single methyl group.

Uniqueness

N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylation enhances its stability and reactivity compared to other benzotriazole derivatives .

Properties

IUPAC Name

N,1-dimethylbenzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-10-9(14)6-3-4-8-7(5-6)11-12-13(8)2/h3-5H,1-2H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDGMIKRUDBMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)N(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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